molecular formula C13H19N3S B6459944 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole CAS No. 2549016-16-0

2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole

Cat. No.: B6459944
CAS No.: 2549016-16-0
M. Wt: 249.38 g/mol
InChI Key: UJTQMMKOZXJBIT-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole is a chemical scaffold of significant interest in medicinal chemistry and chemical biology research. The compound features a pyrimidine ring system, a common motif in drug discovery, which is substituted with a methylsulfanyl group at the 2-position . This specific substitution pattern is found in other research compounds and can be instrumental in forming key intramolecular interactions, such as hydrogen bonds, which are critical for binding to biological targets . The octahydro-1H-isoindole moiety provides a rigid, bicyclic amine structure that can contribute to the three-dimensional shape and physicochemical properties of the molecule, making it a valuable building block for the development of novel bioactive probes . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for building libraries in high-throughput screening campaigns. Its structure offers potential for exploration in various fields, including the development of protein kinase inhibitors and allosteric modulators of enzymatic activity. This chemical is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-17-13-14-7-6-12(15-13)16-8-10-4-2-3-5-11(10)9-16/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTQMMKOZXJBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Phthalonitrile Derivatives

The octahydro-1H-isoindole framework is accessible via hydrogenation of isoindole precursors. Patent WO2008016085A1 details the reduction of phthalonitriles (e.g., 1 ) to isoindoles (2 ) using hydride reagents (e.g., LiAlH4_4) or catalytic hydrogenation under acidic conditions. For full saturation, extended hydrogenation at elevated pressures (5–10 atm H2_2) with palladium or platinum catalysts converts isoindole to octahydro-1H-isoindole (3 ).

Key Conditions :

  • Catalyst: 10% Pd/C, H2_2 (5 atm), 80°C, 12 h

  • Solvent: Ethanol or acetic acid

  • Yield: 70–85%

Cyclization of Bicyclic Amines

Alternative routes involve cyclization of pre-saturated amines. Kobayashi et al. demonstrated iodine-mediated cyclization of 2-vinylbenzamidine derivatives to form isoindole intermediates. Applying this to a hydrogenated precursor (e.g., 4 ) in acetonitrile with NaHCO3_3 yields octahydro-1H-isoindole (3 ).

Reaction Scheme :

2-VinylbenzamidineNaHCO3I2,MeCNOctahydro-1H-isoindole\text{2-Vinylbenzamidine} \xrightarrow[\text{NaHCO}3]{\text{I}2, \text{MeCN}} \text{Octahydro-1H-isoindole} \quad \text{}

Functionalization with 2-(Methylsulfanyl)pyrimidin-4-yl Group

Pyrimidine Synthesis and Thiolation

The 2-(methylsulfanyl)pyrimidine moiety is synthesized via cyclocondensation of thiourea derivatives. A typical approach involves:

  • Reacting ethyl acetoacetate with guanidine nitrate to form 4-methylpyrimidin-2-amine.

  • Thiolation using methyl iodide and NaSH in DMF at 60°C.

Key Intermediate :

  • 2-(Methylsulfanyl)-4-chloropyrimidine (5 ), obtained via chlorination (POCl3_3) followed by methylthiol substitution.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of octahydro-1H-isoindole (3 ) with 2-(methylsulfanyl)-4-chloropyrimidine (5 ) using Pd(OAc)2_2, Xantphos, and Cs2_2CO3_3 in toluene at 110°C achieves C–N bond formation.

Optimized Conditions :

  • Catalyst: Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%)

  • Base: Cs2_2CO3_3 (2 equiv)

  • Yield: 65–75%

Nucleophilic Aromatic Substitution

Direct displacement of the 4-chloro group in 5 by octahydro-1H-isoindole (3 ) under basic conditions (K2_2CO3_3, DMF, 100°C) provides the target compound.

Yield Comparison :

MethodCatalyst SystemYield (%)
Buchwald-HartwigPd(OAc)2_2/Xantphos75
Nucleophilic SubstitutionK2_2CO3_360

Alternative Pathways

One-Pot Tandem Reactions

Combining hydrogenation and coupling in a single pot reduces steps. For example, hydrogenating a substituted isoindole-pyrimidine precursor (e.g., 6 ) under H2_2 (3 atm) with Raney Ni in ethanol yields the target compound directly.

Advantages :

  • Fewer purification steps

  • Overall yield: 68%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving efficiency. Using Pd/C as a heterogeneous catalyst enhances recyclability.

Analytical Characterization

Critical spectroscopic data for 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45–1.89 (m, 8H, octahydro), 2.55 (s, 3H, SCH3_3), 3.72 (s, 2H, NCH2_2), 6.85 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.12 (d, J = 5.2 Hz, 1H, pyrimidine-H).

  • IR (KBr): 2920 cm1^{-1} (C–H), 2215 cm1^{-1} (C≡N, if present), 1580 cm1^{-1} (C=N).

Challenges and Optimization

  • Steric Hindrance : Bulky octahydro-1H-isoindole impedes coupling; using bulkier ligands (e.g., DavePhos) improves efficiency.

  • Byproducts : Over-hydrogenation or desulfurization occurs at >100°C; maintaining temperatures below 80°C mitigates this .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group is particularly reactive and can be substituted with other functional groups under appropriate conditions .

Common Reagents and Conditions: Common reagents used in these reactions include morpholine, hydrazine, and various alkylating agents. The reactions are typically carried out under reflux conditions with solvents such as butanol or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the nucleophilic substitution of the methylsulfanyl group can lead to the formation of 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research has indicated that derivatives of pyrimidine and isoindole compounds often exhibit significant biological activities, including:

  • Antitumor Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, isoindole derivatives have shown promise in targeting specific cancer pathways.
  • Antiviral Properties : The methylsulfanyl group may enhance the compound's ability to interfere with viral replication mechanisms, making it a candidate for antiviral drug development.

Pharmacological Studies

Pharmacological evaluations have revealed that compounds featuring the pyrimidine moiety can act as modulators of various biological systems. Specific applications include:

  • Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of pyrimidine derivatives, suggesting that this compound could be beneficial in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related isoindole derivative exhibited potent antitumor effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Antiviral Efficacy

In another research project, a series of methylsulfanyl-pyrimidine compounds were tested against viral infections such as influenza. The results showed that these compounds could significantly reduce viral load in infected cells, supporting their potential use as antiviral agents.

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, derivatives of pyrimidine compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Racemic N-Methyl-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Structural Similarities and Differences :

  • Core Structure : Both compounds share the 2-(methylsulfanyl)pyrimidin-4-yl group, critical for π-π stacking interactions and hydrogen bonding.
  • Scaffold Variation : The isoindole in the target compound is replaced by a pyrazole-tetrahydrofuran hybrid in the racemic analog.
  • Stereochemistry : The racemic compound exists as a 1:1 mixture of enantiomers, whereas the octahydro-isoindole in the target compound introduces conformational rigidity due to its bicyclic structure .

Physical Properties :

Property Target Compound Racemic Analog
Molecular Weight ~275 g/mol (estimated) 323.35 g/mol
Hydrogen Bonding None reported Intramolecular N–H⋯N bonds
Crystallinity Not characterized Forms racemic crystals

Functional Implications :

  • The racemic analog’s hydrogen-bonded network enhances solubility in polar solvents, whereas the isoindole scaffold may improve lipid membrane permeability in the target compound .

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide

Structural Comparison :

  • Pyrimidine Substitution : Both compounds feature pyrimidine rings, but the sulfamoyl group in this analog replaces the methylsulfanyl group in the target compound.
  • Isoindole vs. Isoindolinone: The target’s octahydro-isoindole contrasts with the 1,3-dioxoisoindolin-2-yl group, which introduces electron-withdrawing carbonyls .

Physical and Chemical Properties :

Property Target Compound Sulfamoyl Analog
Molecular Formula C₁₃H₁₈N₄S (estimated) C₂₄H₂₃N₅O₅S
Melting Point Not reported 76°C
Elemental Analysis (C%) ~57% (estimated) 58.59%

Functional Differences :

  • Conversely, the methylsulfanyl group in the target compound may favor hydrophobic interactions .

Key Research Findings and Implications

  • Electronic Effects: The methylsulfanyl group in the target compound acts as a moderate electron donor, stabilizing the pyrimidine ring’s aromatic system. This contrasts with sulfamoyl or carbonyl groups in analogs, which introduce electron-withdrawing effects .
  • Biological Relevance : While neither compound’s bioactivity is explicitly documented, structural analogs with pyrimidine and sulfur-containing groups are prevalent in kinase inhibitors and antiviral agents. The isoindole scaffold may confer blood-brain barrier penetration, a property less likely in bulkier analogs like the sulfamoyl derivative .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole is C12H16N2SC_{12}H_{16}N_2S. The compound features a pyrimidine ring substituted with a methylthio group and is fused to an octahydro-1H-isoindole moiety. This unique structure may contribute to its biological properties.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrimidine rings have shown effectiveness against a range of microbial pathogens. For instance, derivatives of methylthio-pyrimidines have been studied for their antibacterial properties.
  • Anticancer Potential : Pyrimidine derivatives are known for their role in cancer therapy. They can inhibit DNA synthesis and disrupt cellular proliferation pathways, making them candidates for further investigation in oncology.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of methylthio-pyrimidine derivatives, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for clinical applications.
    CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
    Compound A3264
    Compound B1632
    2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole816
  • Anticancer Activity : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, a derivative exhibited a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, which was attributed to the activation of caspase pathways.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of methylthio-pyrimidine derivatives. Findings suggest that:

  • Bioavailability : The compound demonstrates moderate bioavailability, which is crucial for therapeutic efficacy.
  • Toxicity Assessment : Preliminary toxicological evaluations indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile.

Q & A

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in cell-based assays. Test ratios (1:1 to 1:10) of the compound with standard drugs (e.g., cisplatin or paclitaxel). Transcriptomics (RNA-seq) or phosphoproteomics identifies synergistic pathways. Validate in vivo using xenograft models with dual-agent dosing .

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